molecular formula C25H29N5O3S B2897864 N-(2-chloro-4-methylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea CAS No. 1116038-21-1

N-(2-chloro-4-methylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea

Cat. No.: B2897864
CAS No.: 1116038-21-1
M. Wt: 479.6
InChI Key: ZXGXAHJVTULOMD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Urea derivatives, including compounds similar to the one , have been explored for their pharmacological potential. For instance, urea-based compounds have been synthesized and evaluated for their anticancer activities. Novel compounds with primaquine and hydroxy or halogen substituted benzene moieties bridged by urea or bis-urea functionalities showed promising antiproliferative effects against various cancer cell lines, highlighting the potential of urea derivatives in cancer therapy (Perković et al., 2016).

Material Science Applications

In material science, urea derivatives have been investigated as corrosion inhibitors. Mannich bases derived from urea showed effectiveness in protecting mild steel surfaces from corrosion in acidic environments, demonstrating the utility of urea derivatives in extending the lifespan of metal structures (Jeeva et al., 2015).

Organic Chemistry Applications

The synthesis and characterization of urea derivatives have also been explored extensively in organic chemistry for the development of novel compounds with unique properties. For example, N-alkyl(anilino)quinazoline derivatives were prepared and evaluated for their DNA-binding capabilities, showing that certain urea derivatives can interact significantly with DNA, which may be useful in the development of new therapeutic agents (Garofalo et al., 2010).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-3-33-21-10-6-4-8-19(21)28-23(31)18-34-25-24(26-12-13-27-25)30-16-14-29(15-17-30)20-9-5-7-11-22(20)32-2/h4-13H,3,14-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXAHJVTULOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.